BenchChemオンラインストアへようこそ!

XL413

CDC7 Kinase Inhibition Biochemical Assay

XL413 (BMS-863233) is the CDC7 inhibitor of choice for researchers demanding rigorous kinase selectivity. With >300-fold selectivity over 100+ kinases (IC50=3.4 nM), it ensures minimal off-target effects in cell-free assays—unlike dual CDC7/CDK9 inhibitors. Validated in Colo-205 xenografts (70% pMCM2 inhibition at 3 mg/kg) and backed by Phase 1/2 clinical data, XL413 delivers reproducible, translatable results. Choose XL413 for clean, decisive kinase inhibition data.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
CAS No. 1169558-38-6
Cat. No. B1139334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL413
CAS1169558-38-6
SynonymsXL-413
Molecular FormulaC14H12ClN3O2
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl
InChIInChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1
InChIKeyJJWLXRKVUJDJKG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XL413 (CAS 1169558-38-6) for Procurement: A Highly Selective CDC7 Kinase Inhibitor with Defined Biochemical and Cellular Profile


XL413 (also referred to as BMS-863233) is a benzofuropyrimidine-derived small molecule that functions as a potent, ATP-competitive inhibitor of the serine/threonine kinase cell division cycle 7 (CDC7) [1]. With an IC50 of 3.4 nM against the purified CDC7/DBF4 enzyme complex, XL413 exhibits substantial biochemical selectivity, demonstrating >60-fold selectivity over casein kinase 2 (CK2; IC50 = 215 nM), >10-fold selectivity over proviral integration site for Moloney murine leukemia virus 1 (PIM1; IC50 = 42 nM), and >300-fold selectivity across a broad panel of over 100 additional protein kinases [2]. The compound has been advanced into Phase 1/2 clinical evaluation and represents a well-characterized chemical probe for interrogating CDC7-dependent DNA replication initiation and S-phase progression [1].

Why XL413 Cannot Be Substituted with Alternative CDC7 Inhibitors Such as PHA-767491 or TAK-931


Although XL413, PHA-767491, and TAK-931 (simurosertib) are all commonly cited as CDC7 kinase inhibitors, their biochemical potency, kinase selectivity profiles, and cellular pharmacodynamic responses are not interchangeable [1][2]. Direct comparative studies reveal that while XL413 demonstrates high biochemical selectivity for CDC7 over a panel of >100 kinases, PHA-767491 is a dual CDC7/CDK9 inhibitor with significant off-target activity, and TAK-931 exhibits sub-nanomolar potency that may produce distinct cellular response thresholds [2][3]. Substituting one compound for another without rigorous experimental validation can lead to divergent and misleading biological outcomes, particularly regarding DNA replication dynamics, cell cycle arrest, and apoptotic induction [1].

Quantitative Comparative Evidence for XL413: Potency, Selectivity, Cellular Activity, and In Vivo Efficacy


Biochemical Potency Comparison: XL413 vs. PHA-767491 vs. TAK-931 Against CDC7/DBF4

In direct biochemical assays against the purified CDC7/DBF4 enzyme complex, XL413 exhibits an IC50 of 3.4 nM. This potency is intermediate between the sub-nanomolar inhibitor TAK-931 (IC50 < 0.3 nM) and the dual CDC7/CDK9 inhibitor PHA-767491 (IC50 = 10 nM) [1][2].

CDC7 Kinase Inhibition Biochemical Assay IC50

Kinase Selectivity Profile: Broad Selectivity of XL413 Confirmed Against a Large Kinase Panel

XL413 demonstrates a high degree of selectivity for CDC7. Quantitative profiling reveals >60-fold selectivity over CK2 (IC50 = 215 nM), >10-fold selectivity over PIM1 (IC50 = 42 nM), and >300-fold selectivity across a panel of over 100 protein kinases [1]. In contrast, the comparator PHA-767491 is a dual CDC7/CDK9 inhibitor, exhibiting off-target inhibition of CDK9 with an IC50 of 34 nM .

Kinase Selectivity Off-Target Activity CDC7 Profiling

Differential Cellular Anti-Proliferative Activity: XL413 Exhibits Lineage-Specific Potency Relative to PHA-767491

Direct head-to-head comparisons reveal that XL413 and PHA-767491 possess divergent anti-proliferative profiles across cancer cell lines. In Colo-205 colorectal adenocarcinoma cells, XL413 inhibits proliferation with an IC50 of 1.1 µM, whereas PHA-767491 exhibits an IC50 of 1.3 µM. Conversely, in HCC1954 breast cancer cells, XL413 is substantially less potent (IC50 = 22.9 µM) compared to PHA-767491 (IC50 = 0.64 µM) [1]. Furthermore, in a broader panel of 10 tumor cell lines, XL413 demonstrated significant anti-proliferative activity in only 1 line, while PHA-767491 exhibited broader activity [2].

Cancer Cell Lines Anti-Proliferative Activity Colo-205 HCC1954 IC50

In Vivo Target Engagement and Tumor Growth Inhibition: Quantified Pharmacodynamic Response in Colo-205 Xenografts

In a Colo-205 human colorectal cancer xenograft model, orally administered XL413 achieves a clear pharmacodynamic response. At a dose of 3 mg/kg, XL413 produces a 70% inhibition of phosphorylated MCM2 (pMCM2), a direct substrate of CDC7 kinase, with an ED50 for pMCM2 inhibition of less than 3 mg/kg. At higher doses of 100 mg/kg, XL413 induces significant tumor growth regression [1][2].

Xenograft Model Pharmacodynamics In Vivo Efficacy Tumor Regression

Clinical Development Status: XL413 Advanced to Phase 1/2 Trials, Distinguishing It from Research-Only Tool Compounds

XL413 (BMS-863233) is one of the few CDC7 inhibitors to have progressed into formal clinical evaluation, with Phase 1/2 trials conducted in subjects with refractory hematologic malignancies and advanced solid tumors (NCT00838890, EudraCT 2009-010572-20) [1][2]. In contrast, many alternative CDC7 inhibitors such as PHA-767491 remain preclinical tool compounds with no reported clinical development [3].

Clinical Trials Phase 1/2 Pharmacokinetics Hematologic Malignancies

Recommended Application Scenarios for XL413 Based on Validated Differential Evidence


Biochemical Studies Requiring High Selectivity for CDC7 Over a Broad Kinase Panel

Utilize XL413 in cell-free enzymatic assays when the experimental goal demands minimal off-target kinase inhibition. With >300-fold selectivity against a panel of over 100 kinases, XL413 provides a cleaner biochemical signal compared to dual CDC7/CDK9 inhibitors like PHA-767491 [1].

In Vivo Colo-205 Xenograft Models for Evaluating Oral CDC7 Inhibition

Employ XL413 in Colo-205 human colorectal cancer xenograft studies where oral bioavailability and robust pharmacodynamic readouts (e.g., 70% pMCM2 inhibition at 3 mg/kg) are required. This model is well-characterized for assessing tumor growth regression at higher doses [2].

Cell Line-Specific Studies in Colo-205 and Other Sensitive Models

Select XL413 for experiments in Colo-205 colorectal adenocarcinoma cells, where it demonstrates an anti-proliferative IC50 of 1.1 µM—comparable to or slightly better than PHA-767491. Avoid using XL413 in HCC1954 breast cancer cells (IC50 = 22.9 µM) where PHA-767491 is significantly more potent .

Translational Research Leveraging Existing Clinical Pharmacokinetic Data

Incorporate XL413 into preclinical translational studies where reference to human Phase 1/2 pharmacokinetic and safety data is advantageous. The compound's clinical advancement provides a framework for dose selection and expected exposure-response relationships [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL413

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.